N'-(acridin-9-yl)quinoline-2-carbohydrazide
Description
N’-(acridin-9-yl)quinoline-2-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of N’-(acridin-9-yl)quinoline-2-carbohydrazide, which combines the acridine and quinoline moieties, makes it a compound of interest in various scientific research fields.
Properties
Molecular Formula |
C23H16N4O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N'-acridin-9-ylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C23H16N4O/c28-23(21-14-13-15-7-1-4-10-18(15)24-21)27-26-22-16-8-2-5-11-19(16)25-20-12-6-3-9-17(20)22/h1-14H,(H,25,26)(H,27,28) |
InChI Key |
FJQGOABUSNNJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NNC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-(acridin-9-yl)quinoline-2-carbohydrazide typically involves the reaction of acridine derivatives with quinoline-2-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carbaldehyde with quinoline-2-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
N’-(acridin-9-yl)quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N’-(acridin-9-yl)quinoline-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)quinoline-2-carbohydrazide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s planar structure allows it to fit between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and subsequent inhibition of DNA-related processes .
Comparison with Similar Compounds
N’-(acridin-9-yl)quinoline-2-carbohydrazide can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimalarial and anticancer activities.
Amsacrine: A well-known acridine derivative used as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
